molecular formula C22H27ClN6O B608722 LY2828360 CAS No. 1231220-79-3

LY2828360

Katalognummer: B608722
CAS-Nummer: 1231220-79-3
Molekulargewicht: 426.9 g/mol
InChI-Schlüssel: UCMNDPDJRSEZPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY2828360 ist eine synthetische Verbindung, die für ihre Rolle als selektiver Agonist für den Cannabinoidrezeptor Typ 2 (CB2) bekannt ist. Sie wurde auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere im Zusammenhang mit der Schmerzbehandlung und der Opioidabhängigkeit. This compound ist ein langsam wirkender, aber wirksamer G-Protein-gebundener CB2-Agonist, d. h. er aktiviert selektiv bestimmte Signalwege gegenüber anderen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Purin-Grundstruktur. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber zur Aufnahme größerer Mengen hochskaliert. Der Prozess umfasst:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LY2828360 involves multiple steps, starting with the preparation of the core purine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Analyse Chemischer Reaktionen

Biochemical Interactions and Signaling Pathways

LY2828360 demonstrates slow, G protein–biased signaling without β-arrestin recruitment or receptor internalization . Key interactions include:

Parameter Result Source
cAMP inhibition (CB₂)EC₅₀ = 3.2 nM (partial agonist)
ERK1/2 phosphorylationSustained activation (peaking at 60 min)
IP1 accumulation (CB₂)No significant effect
β-arrestin recruitmentAbsent

Synergistic Effects with Opioids

  • Morphine synergy : Isobolographic analysis revealed synergistic anti-allodynic effects (interaction index α = 0.45) in paclitaxel-induced neuropathic pain .

  • Mechanism : this compound enhances morphine efficacy while attenuating:

    • Morphine-induced reward (blocked in CPP assay)

    • Opioid withdrawal symptoms (↓50% jumps in naloxone-precipitated withdrawal)

Selectivity in Pathological States

  • Suppresses chemotherapy-induced mechanical allodynia (ED₅₀ = 1.2 mg/kg) but lacks efficacy in acute nociception (hot plate test) .

  • No tolerance development after 12-day chronic dosing .

Preclinical and Clinical Data

Study Type Key Finding Source
Neuropathic pain Reversed ddC-induced mechanical hypersensitivity (p < 0.001 vs. vehicle)
Osteoarthritis Failed Phase II clinical trial (NCT01319929) for knee pain relief
Gender differences Enhanced efficacy in male vs. female mice for cold allodynia suppression

Stability and Metabolic Considerations

  • Solubility : Requires DMSO/ethanol/emulphor vehicles for in vivo administration .

  • CNS penetration : Demonstrated in rodent models despite high molecular weight .

This compound represents a chemically distinct CB₂ agonist with pathologically restricted efficacy, offering potential for opioid combination therapies. While its synthetic route remains undisclosed, its biased signaling profile and preclinical synergism with morphine underscore its unique pharmacochemistry. Further studies are needed to optimize its clinical translation, particularly in neuropathic pain models refractory to conventional analgesics.

Wissenschaftliche Forschungsanwendungen

Pain Management

Neuropathic Pain Relief:
Research indicates that LY2828360 effectively suppresses chemotherapy-induced neuropathic pain. In preclinical models, it demonstrated significant anti-allodynic effects when combined with morphine, enhancing opioid analgesia while mitigating tolerance development . The compound has been evaluated in various animal models, showing promise in reducing pain behaviors associated with neuropathic conditions.

Synergistic Effects with Opioids:
In studies involving morphine-dependent mice, this compound was found to reduce morphine-induced reward behavior, suggesting its potential to lower the risk of opioid dependence while maintaining analgesic efficacy. The combination therapy resulted in synergistic anti-allodynic effects, providing a dual benefit of enhanced pain relief and reduced side effects associated with opioids .

Clinical Applications

Osteoarthritis:
this compound has been tested for its efficacy in treating osteoarthritic knee pain. A phase 2 clinical trial indicated that while the compound was well-tolerated and showed good central nervous system penetration, it did not significantly differ from placebo in achieving primary endpoints related to pain reduction . This suggests that while this compound may have potential in chronic pain management, its effectiveness in certain conditions may require further investigation.

Comparative Efficacy

A comparative analysis of this compound's efficacy against other analgesics reveals its unique position as a non-psychoactive cannabinoid with specific advantages:

Compound Mechanism Efficacy Side Effects
This compoundCB2 receptor agonistEffective for neuropathic painMinimal psychoactive effects
MorphineOpioid receptor agonistHigh analgesic potencyRisk of dependence and tolerance
DiclofenacNonsteroidal anti-inflammatory drug (NSAID)Effective for inflammatory painGastrointestinal issues

Wirkmechanismus

LY2828360 exerts its effects primarily through the activation of the cannabinoid receptor type 2 (CB2). This receptor is part of the endocannabinoid system and is involved in modulating pain, inflammation, and immune responses. The compound selectively activates G protein signaling pathways, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and activation of extracellular signal-regulated kinases (ERK1/2). This selective activation helps in reducing pain and inflammation without the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation .

Vergleich Mit ähnlichen Verbindungen

LY2828360 ist einzigartig in seiner selektiven Aktivierung von CB2-Rezeptoren und seiner G-Protein-gebundenen Signalgebung. Zu ähnlichen Verbindungen gehören:

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität, Wirksamkeit und potenziellen therapeutischen Anwendungen.

Biologische Aktivität

LY2828360 is a cannabinoid type 2 (CB2) receptor agonist developed by Eli Lilly, primarily investigated for its potential in treating pain without the adverse effects associated with traditional opioids. Despite failing to demonstrate efficacy in reducing osteoarthritic knee pain during clinical trials, recent studies highlight its promising role in managing neuropathic pain and mitigating opioid dependence.

This compound acts as a slowly signaling G protein-biased agonist at the CB2 receptor. Its mechanism involves:

  • Inhibition of cAMP Accumulation : This action contributes to its analgesic effects.
  • Activation of ERK1/2 Signaling : This pathway is crucial for mediating various cellular responses, including pain modulation.
  • Lack of Arrestin Recruitment : Unlike other cannabinoids, this compound does not internalize CB2 receptors or activate inositol phosphate signaling, suggesting a unique signaling profile that may reduce side effects associated with other cannabinoid treatments .

Neuropathic Pain Models

Research indicates that this compound effectively suppresses neuropathic pain induced by chemotherapy agents like paclitaxel. In studies involving male mice:

  • Pain Assessment : Mice exhibited hypersensitivity to cold and mechanical stimuli post-treatment with paclitaxel. This compound administration significantly alleviated these symptoms, demonstrating its potential as an analgesic agent in neuropathic pain contexts .
  • Tolerance Prevention : Co-administration of this compound with morphine prevented the development of tolerance to morphine's analgesic effects, an important consideration given the opioid crisis .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other treatments reveals its unique advantages:

Treatment Mechanism Efficacy in Neuropathic Pain Tolerance Development Withdrawal Symptoms
This compoundCB2 AgonistSignificant reductionPreventedReduced
MorphineOpioid Receptor AgonistModerate reductionDevelopedSevere
Other CB2 AgonistsVariesVariableVariesVaries

Clinical Trials

While this compound did not show efficacy in osteoarthritis pain management during phase 2 trials, it has been deemed safe for human use. This safety profile opens avenues for further exploration in neuropathic pain treatment .

Animal Studies

  • Morphine Tolerance Study : In a study involving chronic morphine treatment, mice treated with this compound showed fewer naloxone-precipitated withdrawal jumps compared to those treated with morphine alone, indicating reduced physical dependence .
  • CB2 Knockout Studies : Research using CB2 knockout mice demonstrated that the analgesic effects of this compound were absent when CB2 receptors were not present, confirming that its efficacy is directly linked to CB2 receptor activation .

Future Research Directions

Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on different types of pain and to explore its potential applications beyond neuropathic pain. Studies are planned to investigate the drug's action in various tissue types and its interaction with other analgesics .

Eigenschaften

IUPAC Name

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMNDPDJRSEZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231220-79-3
Record name LY-2828360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY2828360
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2828360
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Combine 2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide (45.0 g, 118.0 mmol), 1-methylpiperazine (23.0 mL, 207.0 mmol), di-isopropylethylamine (23.0 mL, 131.9 mmol) and isopropyl alcohol (225 mL) in a 1 L Parr reactor. Seal the reactor, start stirring, and adjust the set-point for heat control to 160° C. After the internal temperature reaches 160° C., stir the mixture for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and transfer the contents to a 2 L flask equipped with overhead stirring apparatus. Rinse out reactor flask with isopropyl alcohol (25.0 mL) and combine the rinse with main solution. Add cold, de-ionized water (780 mL) to the mixture over 30 minutes and stir the resulting precipitate for 30 minutes. Filter the mixture, wash the solids with de-ionized water (2×270 mL) and pull dry on the funnel Further dry the product overnight at 45° C. to afford the 8-(2-Chloro-phenyl)-2-methyl-6-(4-methyl-piperazin-1-yl)-9-(tetrahydro pyran-4-yl)-9H-purine as an off-white solid (44.8 g) MS (m/z): 427/429 (M+1).
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.